4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(2-phenoxyethyl)benzamide
Overview
Description
Scientific Research Applications
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(2-phenoxyethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biological studies to investigate receptor-ligand interactions and enzyme activities.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Preparation Methods
The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(2-phenoxyethyl)benzamide involves multiple steps, typically starting with the preparation of the piperidine derivative. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amidation reactions involving benzoyl chloride derivatives and amines.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Mechanism of Action
The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(2-phenoxyethyl)benzamide can be compared with other similar compounds, such as:
4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-ylacetic acid: This compound shares the piperidine and sulfonyl groups but has a different core structure, leading to distinct chemical and biological properties.
4-(4-methylpiperidin-1-yl)sulfonyl-N-(2-phenoxyethyl)benzamide analogs: These analogs may have variations in the substituents on the benzamide moiety, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(2-phenoxyethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-17-11-14-23(15-12-17)28(25,26)20-9-7-18(8-10-20)21(24)22-13-16-27-19-5-3-2-4-6-19/h2-10,17H,11-16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRKNTGFUHQUEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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